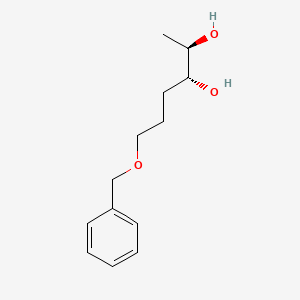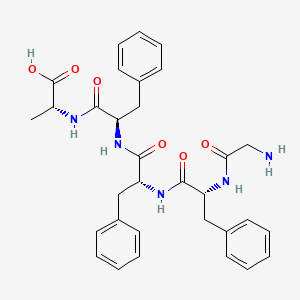
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic peptide composed of glycine and four D-phenylalanine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection steps: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS techniques but on a larger scale. Automation and optimization of reaction conditions are crucial for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenylalanine residues.
Reduction: Reduction reactions can affect the peptide bonds.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated phenylalanine residues, while substitution could introduce new functional groups.
Scientific Research Applications
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with enzymes and receptors.
Industry: Used in the development of new materials and bioconjugates.
Mechanism of Action
The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-D-phenylalanine: A simpler peptide with fewer phenylalanine residues.
Glycyl-D-phenylalanyl-D-alanine: Another related peptide with different amino acid composition.
Uniqueness
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is unique due to its specific sequence and the presence of multiple D-phenylalanine residues, which can confer distinct biochemical properties and interactions.
Properties
CAS No. |
644997-22-8 |
|---|---|
Molecular Formula |
C32H37N5O6 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H37N5O6/c1-21(32(42)43)34-29(39)26(18-23-13-7-3-8-14-23)36-31(41)27(19-24-15-9-4-10-16-24)37-30(40)25(35-28(38)20-33)17-22-11-5-2-6-12-22/h2-16,21,25-27H,17-20,33H2,1H3,(H,34,39)(H,35,38)(H,36,41)(H,37,40)(H,42,43)/t21-,25-,26-,27-/m1/s1 |
InChI Key |
RNPMZWYPOYPHOA-HHPVDLARSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


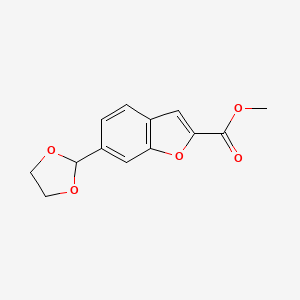
![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)
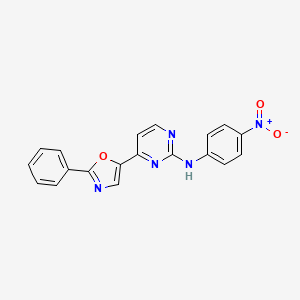
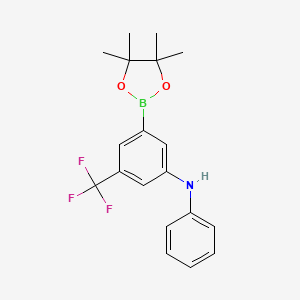
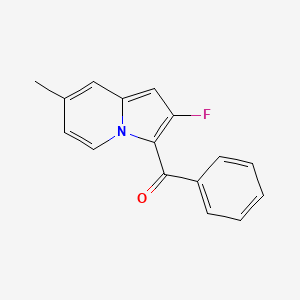
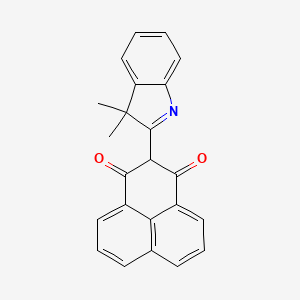
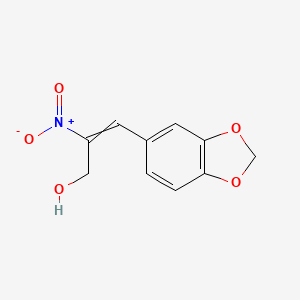

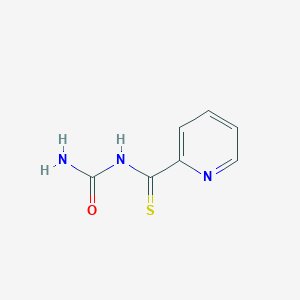
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)
dimethylsilane](/img/structure/B12603430.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
